molecular formula C12H15F2NO B13614588 3-(2,4-Difluorobenzyl)piperidin-3-ol

3-(2,4-Difluorobenzyl)piperidin-3-ol

Cat. No.: B13614588
M. Wt: 227.25 g/mol
InChI Key: DRTAWAIGOIDCDW-UHFFFAOYSA-N
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Description

3-(2,4-Difluorobenzyl)piperidin-3-ol is a chemical compound with the molecular formula C12H15F2NO. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are widely used in the synthesis of various drugs due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Difluorobenzyl)piperidin-3-ol typically involves the reaction of 2,4-difluorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Difluorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(2,4-Difluorobenzyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    3-(2,4-Difluorophenyl)piperidine: Similar structure but lacks the hydroxyl group.

    2,4-Difluorobenzylamine: Contains the difluorobenzyl group but with an amine instead of a piperidine ring.

    Piperidin-3-ol: Lacks the difluorobenzyl group.

Uniqueness: 3-(2,4-Difluorobenzyl)piperidin-3-ol is unique due to the presence of both the difluorobenzyl group and the piperidin-3-ol moiety. This combination imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

3-[(2,4-difluorophenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C12H15F2NO/c13-10-3-2-9(11(14)6-10)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2

InChI Key

DRTAWAIGOIDCDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC2=C(C=C(C=C2)F)F)O

Origin of Product

United States

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